molecular formula C13H8ClIO B8686574 5-Chloro-2-iodobenzophenone CAS No. 76049-48-4

5-Chloro-2-iodobenzophenone

Cat. No.: B8686574
CAS No.: 76049-48-4
M. Wt: 342.56 g/mol
InChI Key: AQDOLAWKRIYYAT-UHFFFAOYSA-N
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Description

5-Chloro-2-iodobenzophenone (CAS RN: 181765-85-5) is a halogenated benzophenone derivative featuring chloro and iodo substituents on its aromatic rings. It is synthesized via a one-pot iodination process starting from 2-amino-5-chlorobenzophenone, yielding a yellow solid with a melting point of 72–74 °C (lit. 80–82 °C) and a molecular ion peak at m/z 342 (M⁺) in mass spectrometry . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.18 (dd, J = 8.4, 2.5 Hz), 7.28 (d, J = 2.5 Hz), aromatic protons between δ 7.46–7.84.
  • ¹³C NMR (CDCl₃): Distinct carbonyl signal at δ 195.9 (C=O), with iodinated carbon at δ 89.4 .

This compound is valued in organic synthesis for its reactivity in cross-coupling reactions due to the iodine atom, which serves as a leaving group in metal-catalyzed transformations.

Properties

CAS No.

76049-48-4

Molecular Formula

C13H8ClIO

Molecular Weight

342.56 g/mol

IUPAC Name

(5-chloro-2-iodophenyl)-phenylmethanone

InChI

InChI=1S/C13H8ClIO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

AQDOLAWKRIYYAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-4′-fluoro-5-iodobenzophenone (CAS RN: 915095-86-2)

  • Structural Differences : Features a fluorine atom at the 4′-position of the second aromatic ring instead of a hydrogen.
  • Impact on Properties: The electron-withdrawing fluorine increases electrophilicity at the carbonyl group compared to 5-chloro-2-iodobenzophenone. The fluorine substituent may enhance thermal stability and alter solubility in polar solvents .

5-Chloro-2-hydroxybenzophenone (CAS RN: 85-19-8)

  • Structural Differences : Replaces the iodine atom with a hydroxyl group.
  • Impact on Properties: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents like ethanol or water. Reduced steric bulk compared to the iodo analogue facilitates electrophilic substitution reactions at the ortho position .

2-Amino-5-nitro-2'-chlorobenzophenone (CAS RN: 2011-66-)

  • Structural Differences: Contains amino and nitro groups at the 2- and 5-positions, respectively.
  • Impact on Properties: The nitro group strongly deactivates the aromatic ring, reducing reactivity toward electrophiles. The amino group provides a site for further functionalization (e.g., acylation or diazotization) .

5-Chloro-2-methylaminobenzophenone (CAS RN: 1022-13-5)

  • Structural Differences: Substitutes iodine with a methylamino group.
  • Impact on Properties: The methylamino group introduces basicity, enabling salt formation with acids. Enhanced electron-donating capacity compared to iodine may shift UV-Vis absorption maxima .

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS RN: 215124-03-1)

  • Structural Differences: Replaces the benzophenone carbonyl with an aldehyde and adds a hydroxyl group.
  • Impact on Properties :
    • The aldehyde group increases susceptibility to oxidation.
    • The hydroxyl and iodine substituents create a sterically hindered environment, influencing regioselectivity in reactions .

Tabulated Comparison of Key Properties

Compound Substituents Molecular Weight Melting Point (°C) Key Reactivity Features
This compound Cl (5), I (2), C=O 342.56 72–74 Iodine enables Suzuki coupling
2-Chloro-4′-fluoro-5-iodobenzophenone Cl (2), F (4′), I (5), C=O 360.55 N/A Fluorine enhances electrophilicity
5-Chloro-2-hydroxybenzophenone Cl (5), OH (2), C=O 232.66 N/A Hydroxyl improves solubility
2-Amino-5-nitro-2'-chlorobenzophenone Cl (2′), NO₂ (5), NH₂ (2) 291.68 N/A Nitro group deactivates ring
5-Chloro-2-methylaminobenzophenone Cl (5), NHCH₃ (2), C=O 259.72 N/A Methylamino enables salt formation

Notes on Discrepancies and Limitations

  • Limited data on solubility and stability for analogues like 2-chloro-4′-fluoro-5-iodobenzophenone highlight the need for further characterization .

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